molecular formula C10H13ClO3 B602137 2,4,5-Trimethoxybenzyl chloride CAS No. 53811-44-2

2,4,5-Trimethoxybenzyl chloride

Cat. No. B602137
CAS RN: 53811-44-2
M. Wt: 216.67
InChI Key:
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Description

2,4,5-Trimethoxybenzyl chloride is a chemical compound with the molecular formula C10H11ClO3. It is also known as 5-(Chloromethyl)pyrogallol trimethyl ether. The compound consists of a benzene ring substituted with three methoxy (CH3O-) groups and a chloromethyl (CH2Cl) group. It is commonly used in organic synthesis as a protecting group for alcohols and phenols .

Synthesis Analysis

The synthesis of 2,4,5-Trimethoxybenzyl chloride typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with anhydrous sodium acetate in dry toluene, catalyzed by palladium-on-carbon. Quinoline S is often added as a promoter. The reaction proceeds under pressure and yields the desired product .

Scientific Research Applications

  • Synthesis of Water-Soluble Palladium Complexes : Vicente et al. (1996) described the synthesis and reactivity of water-soluble palladium complexes using 3,4,5-trimethoxybenzyl chloride, highlighting its utility in the formation of highly functionalized organic spirocycles (Vicente et al., 1996).

  • Phosphonium Salt Synthesis : Shivaprakash et al. (2015) synthesized triphenyl(2,4,5-trimethoxybenzyl)phosphonium chloride and explored its reaction with benzaldehydes, leading to the production of multiply substituted stilbenes (Shivaprakash et al., 2015).

  • Synthesis and Biological Studies of Metal Complexes : Tella and Obaleye (2011) investigated the synthesis and characterization of metal complexes involving 5-(3,4,5-trimethoxybenzyl) pyrimidine-2,4-diamine (Trimethoprim), showing its use in the creation of non-toxic Co(II) and Cd(II) complexes with potential antiplasmodial activity (Tella & Obaleye, 2011).

  • Aqueous Chlorination Studies : Dodd and Huang (2007) explored the reaction kinetics and pathways of the antibacterial agent Trimethoprim (TMP) with HOCl, emphasizing the role of the 3,4,5-trimethoxybenzyl moiety in its reaction with HOCl under various pH conditions (Dodd & Huang, 2007).

  • Synthesis of Derivatives for CNS Activity : Abo-Sier et al. (1977) described the synthesis of 3,4,5-trimethoxybenzyl derivatives of various amino compounds, which might possess CNS activity (Abo-Sier et al., 1977).

  • Polymerization and Thermal Behavior Studies : Stokes et al. (2011) synthesized ionomers using trimethyl(4-vinylbenzyl)phosphonium chloride and styrene comonomers, revealing insights into the thermal properties and potential applications in anion exchange membranes (Stokes et al., 2011).

properties

IUPAC Name

1-(chloromethyl)-2,4,5-trimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO3/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHHCEKRWHSEJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCl)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trimethoxybenzyl chloride

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